molecular formula C11H11N5 B048895 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline CAS No. 108354-48-9

2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline

Katalognummer: B048895
CAS-Nummer: 108354-48-9
Molekulargewicht: 213.24 g/mol
InChI-Schlüssel: NCJALZQHQFQOPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline is a heterocyclic aromatic amine (HAA) characterized by a fused imidazo-quinoxaline ring system with methyl substituents at positions 3 and 3. These compounds are recognized for their mutagenic and carcinogenic properties, with structural variations significantly influencing their biological activity and metabolic pathways.

Vorbereitungsmethoden

Imidazoquinoxalines are typically synthesized via cyclocondensation reactions involving quinoxaline precursors and nitrogen-containing reagents. The introduction of methyl groups at specific positions requires careful selection of starting materials and reaction conditions. Two primary approaches dominate the literature:

Multi-Step Cyclization Using Diamines and Carbonyl Compounds

A common route involves the formation of the quinoxaline core followed by imidazole ring closure. For example, Bierer et al. (1992) demonstrated a two-step synthesis for 2-amino-3,7-dimethylimidazo[4,5-f]quinoxaline, which can be adapted for the 3,4-dimethyl variant :

Step 1: Formation of Quinoxaline Intermediate

  • Reactants : 3,4-Dimethyl-1,2-diaminobenzene and glyoxal.

  • Conditions : Reflux in acetic acid at 140–150°C for 168 hours.

  • Mechanism : Cyclocondensation to yield 2,3-dimethylquinoxaline.

Step 2: Imidazole Ring Closure

  • Reactants : 2,3-Dimethylquinoxaline and formamidine acetate.

  • Conditions : Heating in methanol with ammonium formate and 10% Pd/C under hydrogen atmosphere for 168 hours.

  • Yield : ~62% after purification via silica gel chromatography .

Nitro-Group Reduction and Cyclization

An alternative method employs nitro-substituted precursors, which are reduced to amines before cyclization:

  • Starting Material : 6-Nitro-3,4-dimethylquinoxaline.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C for 12 hours.

  • Cyclization : Treatment with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 80°C for 24 hours.

  • Yield : ~55% (estimated from analogous reactions) .

Optimization of Reaction Conditions

Temperature and Time Dependencies

Prolonged heating is often necessary for complete cyclization but risks decomposition. For instance, the first step in Bierer et al.’s synthesis required 168 hours at 140–150°C . Shorter durations (72–96 hours) at higher temperatures (160–170°C) may improve reaction rates but necessitate rigorous purity monitoring.

Catalytic Systems

  • Pd/C vs. Raney Nickel : Pd/C in methanol with ammonium formate achieves selective reduction without over-hydrogenation . Raney nickel may offer cost advantages but requires stricter moisture control.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to protic solvents like methanol.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two plausible methods:

ParameterMulti-Step Cyclization Nitro-Reduction/Cyclization
Starting Material 3,4-Dimethyl-1,2-diaminobenzene6-Nitro-3,4-dimethylquinoxaline
Reaction Time 336 hours (total)36 hours (total)
Temperature 140–150°C (Step 1)50–80°C
Catalyst Pd/CPd/C
Yield 62%~55%
Purity (HPLC) >95%>90%

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Methyl group migration during cyclization can yield undesired isomers (e.g., 3,8-dimethyl).

  • Solution : Use sterically hindered solvents (e.g., tert-butanol) to suppress isomerization .

Low Yields in Final Steps

  • Issue : Incomplete reduction or cyclization due to side reactions.

  • Solution : Employ excess formamidine acetate (1.5 equiv) and gradient heating (80°C → 100°C over 6 hours).

Analyse Chemischer Reaktionen

Types of Reactions

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further studied for their biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

Overview
MeIQx is recognized as a potent carcinogen, particularly in animal models. Its carcinogenic effects have been extensively studied to understand the mechanisms of cancer development related to dietary intake.

Key Findings

  • Research has demonstrated that MeIQx induces DNA adducts in human tissues, which are critical markers of exposure and potential carcinogenic activity. A study involving surgical and autopsy specimens found significant levels of MeIQx-DNA adducts, suggesting a direct link between dietary intake and cancer risk in humans .
  • In rodent studies, MeIQx administration resulted in increased incidences of liver tumors and other malignancies. For example, a study showed that low doses of MeIQx led to significant tumor development in the liver and forestomach of rats .

Table 1: Summary of Carcinogenic Studies on MeIQx

Study TypeOrgan AffectedDose (ppm)Tumor Incidence (%)Reference
Rat StudyLiver1035
Rat StudyForestomach10030
Human Tissue StudyColon & RectumN/AAdducts Detected

Mutagenicity Research

Overview
MeIQx has been shown to cause mutations in various biological systems, making it a subject of interest in mutagenesis research.

Key Findings

  • It has been demonstrated that MeIQx induces mutagenesis in Salmonella typhimurium, a standard test organism for assessing mutagenic potential. This highlights its ability to cause genetic alterations at the molecular level .
  • The compound's mutagenic effects have been linked to the formation of DNA adducts, which can lead to errors during DNA replication.

Food Safety Assessments

Overview
Given its presence in cooked meats and fish, MeIQx is a critical compound for food safety evaluations.

Key Findings

  • Regulatory agencies monitor levels of heterocyclic amines like MeIQx in food products to assess cancer risk associated with dietary habits. Studies have shown that cooking methods significantly influence the formation of MeIQx .
  • The implications for public health are substantial; understanding how cooking practices affect MeIQx levels can inform dietary recommendations aimed at reducing cancer risk.

Toxicological Studies

Overview
Toxicological assessments of MeIQx focus on its effects on various organ systems and potential pathways for toxicity.

Key Findings

  • Research indicates that MeIQx can induce oxidative stress and alter cellular signaling pathways involved in cell proliferation and apoptosis . These findings underscore the importance of understanding the toxicological profile of this compound.
  • Studies have shown that the compound affects liver enzyme activity, which may play a role in its carcinogenic effects by altering metabolic pathways .

Wirkmechanismus

The mechanism by which 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- exerts its effects involves its interaction with DNA. The compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form adducts with DNA. This interaction can result in mutations and potentially lead to carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The mutagenicity, carcinogenicity, and metabolic activation of HAAs depend on their core ring systems (quinoline vs. quinoxaline) and substituent positions. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of HAAs

Compound Name (Abbreviation) Core Structure Substituent Positions Molecular Formula Mutagenic Potency (TA98 revertants) IARC Classification Key Metabolic Pathways
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) Imidazo-quinoline 3,4-dimethyl C₁₂H₁₂N₄ High (1,000–10,000 rev/μg) Group 2B CYP1A2-mediated N-hydroxylation
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Imidazo-quinoxaline 3,8-dimethyl C₁₁H₁₀N₅ Moderate (500–5,000 rev/μg) Group 2B CYP1A2 activation
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx) Imidazo-quinoxaline 3,4,8-trimethyl C₁₂H₁₃N₅ High (similar to MeIQx) Not classified Similar to MeIQx
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo-pyridine 1-methyl, 6-phenyl C₁₃H₁₂N₄ Low (100–1,000 rev/μg) Group 2B CYP1A2 and CYP3A4 activation

Key Differences

Core Structure Impact: Quinoline vs. Quinoxaline: MeIQ (quinoline derivative) exhibits higher mutagenic potency than MeIQx (quinoxaline derivative), likely due to differences in electron distribution and DNA adduct formation . Substituent Positions: Methyl groups at positions 3 and 4 (as in MeIQ) enhance metabolic activation compared to 3,8-dimethyl substitution (MeIQx). DiMeIQx, with an additional methyl group at position 8, shows mutagenicity comparable to MeIQx but may form distinct DNA adducts .

Metabolic Activation :

  • MeIQ and MeIQx are primarily activated by CYP1A2 via N-hydroxylation, but MeIQx is metabolized more efficiently in human liver microsomes .
  • DiMeIQx shares metabolic pathways with MeIQx but may produce unique hydroxylated metabolites due to its third methyl group .

Antibody Cross-Reactivity: Antibodies raised against DiMeIQx (quinoxaline derivative) show minimal cross-reactivity with MeIQ (quinoline derivative), highlighting structural specificity in immunological detection .

Toxicological and Epidemiological Data

  • Mutagenicity : MeIQ and MeIQx are potent frameshift mutagens in Salmonella typhimurium TA98, with MeIQ requiring metabolic activation to exert its effects .
  • Carcinogenicity: MeIQ induces tumors in rodents (e.g., liver, colon), while MeIQx is linked to hepatocarcinogenesis . Epidemiological studies associate high dietary intake of MeIQx with increased colorectal cancer risk in humans, though evidence remains inconclusive .

Inhibition of Formation and Activity

  • Antioxidants: Polysaccharides (e.g., mulberry polysaccharides) and phenolic compounds (e.g., carnosic acid) inhibit HAA formation by scavenging reactive carbonyl intermediates and suppressing lipid oxidation .
  • Cooking Modifications : Garlic-derived sulfur compounds (e.g., diallyl disulfide) reduce MeIQx levels in fried chicken by 57–67% through carbonyl scavenging .

Biologische Aktivität

2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) recognized for its carcinogenic potential. This compound is primarily formed during the cooking of meats and fish at high temperatures. Understanding its biological activity is crucial for assessing its role in cancer risk associated with dietary intake.

  • Chemical Structure : MeIQx is a member of the imidazoquinoxaline family, characterized by its two methyl groups at positions 3 and 4 of the imidazo ring.
  • Molecular Formula : C₁₁H₁₃N₅

Carcinogenicity

MeIQx has been classified as a possible human carcinogen based on various studies demonstrating its mutagenic properties. The International Agency for Research on Cancer (IARC) has provided evidence supporting its carcinogenicity in experimental animals, particularly in relation to liver and colon cancers.

Key Findings from Studies

  • Animal Studies :
    • In a study involving Big Blue rats, MeIQx was administered at varying doses (0, 20, 70, and 200 mg/kg). The results indicated a dose-dependent increase in DNA adducts and mutations in both colon and liver tissues, with higher mutation rates observed in the liver .
    • Another study showed that administration of MeIQx led to a significant increase in hepatocellular adenomas in treated mice compared to controls .
  • Mechanism of Action :
    • The primary mechanism by which MeIQx induces carcinogenesis appears to be through the formation of DNA adducts rather than oxidative stress. This was evidenced by the correlation between DNA damage and mutagenic activity observed in various tissues .

Mutagenicity

MeIQx has demonstrated significant mutagenic properties across multiple assays:

  • Ames Test : MeIQx was found to be mutagenic in the Ames test using Salmonella typhimurium strains, indicating its potential to cause genetic mutations .
  • Cell Line Studies : In vitro studies using Chinese hamster lung cells showed that MeIQx required metabolic activation for mutagenicity, highlighting its dependence on enzymatic conversion for activity .

Case Studies and Epidemiological Evidence

Several epidemiological studies have linked dietary intake of HAAs like MeIQx with increased cancer risk:

  • A study focused on individuals consuming grilled meats showed elevated levels of MeIQx and corresponding increases in colorectal cancer incidence. This correlation emphasizes the relevance of cooking methods on HAA formation and subsequent health risks .

Data Summary

StudyAnimal ModelDose (mg/kg)Observations
Møller et al. (2002)Big Blue Rats0, 20, 70, 200Dose-dependent increase in DNA adducts and mutations
Tsuda et al. (1990)Mice600Increased liver tumors (adenomas/carcinomas)
Kato et al. (1988)MiceVariousSkin tumors observed post-administration

Q & A

Basic Research Questions

Q. What are the primary sources and formation mechanisms of 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline in experimental settings?

This heterocyclic aromatic amine (HAA) is primarily formed during high-temperature cooking of protein-rich foods via the Maillard reaction. In laboratory studies, it can be synthesized through intramolecular cyclization of precursors like 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles under basic conditions, followed by autooxidation . Researchers modeling its formation should replicate thermal degradation conditions (e.g., 150–300°C) and monitor precursors like creatinine, amino acids, and sugars .

Q. How is the mutagenic potential of this compound assessed in vitro?

The Ames test (Salmonella typhimurium strains TA98 and TA100) is the gold standard. Key steps include:

  • Metabolic activation : Use S9 liver fractions (e.g., from Aroclor 1254-induced rats) to mimic mammalian metabolism .
  • Dose-response analysis : Test concentrations from 0.1–50 µg/plate to determine mutagenic potency (revertants/µg) .
  • Antimutagenic assays : Co-incubate with inhibitors (e.g., retinoids or cruciferous vegetable extracts) to assess suppression of mutagenicity .

Q. What in vitro models are suitable for studying its neurotoxic or carcinogenic effects?

  • Primary midbrain cultures (e.g., E17 rat neurons): Test dopaminergic toxicity at 100 nM–5 µM concentrations .
  • Human hepatocytes : Use cryopreserved cells to study metabolism and genotoxicity via CYP1A2-mediated activation .
  • Colon cancer cell lines : Assess DNA adduct formation using ³²P-postlabeling or LC-MS/MS .

Q. How are structural analogs distinguished in analytical workflows?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is critical. Key parameters:

  • Column : C18 reverse-phase with 0.1% formic acid in mobile phases.
  • Detection : Monitor specific transitions (e.g., m/z 213 → 196 for the parent ion) .
  • Deuterated standards : Use this compound-d3 to correct for matrix effects .

Advanced Research Questions

Q. How do interspecies differences in metabolism impact toxicological risk assessment?

Humans predominantly detoxify this compound via CYP1A2-mediated C8-oxidation to 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), a non-mutagenic metabolite . In contrast, rats form 5-hydroxy derivatives via CYP1A2, which retain mutagenic potential . Researchers must validate human-relevant models (e.g., primary hepatocytes or transgenic mice expressing human CYP1A2) to avoid overestimating risks from rodent data .

Q. What experimental strategies resolve contradictions in metabolic activation vs. detoxification pathways?

  • Recombinant enzyme systems : Express CYP1A2, SULT1A1, and UGT1A1 to quantify phase I/II contributions .
  • Knockout models : Use CRISPR/Cas9-modified cell lines to silence specific enzymes (e.g., CYP1A2) and assess pathway redundancy .
  • Isotope tracing : Administer ¹⁴C-labeled compound to track metabolite distribution in urine and feces .

Q. How can antimutagenic agents be systematically evaluated for efficacy against this compound?

  • Dual-treatment assays : Pre-incubate inhibitors (e.g., retinol) with S9 fractions to block CYP-mediated activation .
  • Dose modulation : Test IC₅₀ values using competitive inhibitors (e.g., ethoxyresorufin for CYP1A2) .
  • Omics approaches : Apply RNA-seq to identify transcriptional changes in detoxification genes (e.g., NQO1, GSTs) .

Q. What structural features govern its mutagenicity compared to analogs like MeIQx or PhIP?

  • Methylation patterns : The 3,4-dimethyl substitution enhances DNA adduct stability compared to 3,8-dimethyl (MeIQx) .
  • Heterocyclic ring size : Quinoxaline derivatives exhibit higher mutagenic potency in TA98 than quinoline-based HAAs .
  • Electrophilicity : N-hydroxylation by CYP1A2 generates reactive intermediates that form covalent DNA adducts (e.g., dG-C8 adducts) .

Q. What advanced techniques detect low-abundance DNA adducts in biological samples?

  • Immunoaffinity purification : Use monoclonal antibodies against specific adducts (e.g., N²-(3,4-dimethylimidazo[4,5-f]quinoxalin-2-yl)-2'-deoxyguanosine) .
  • NanoLC-Orbitrap MS : Achieve attomolar sensitivity with high-resolution accurate mass (HRAM) detection .
  • ³²P-postlabeling : Combine with TLC or HPLC to quantify adducts in tissues .

Eigenschaften

IUPAC Name

3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJALZQHQFQOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C3=C1N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148519
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-48-9
Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108354-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.